3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one -

3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Catalog Number: EVT-3785404
CAS Number:
Molecular Formula: C17H11ClN2O3S2
Molecular Weight: 390.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Planarity: The core thiazolidin-4-one ring is likely close to planar [], as observed in similar derivatives.
Chemical Reactions Analysis

Based on the reactivity of similar thiazolidin-4-ones described in the literature [], 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one might undergo reactions such as:

Mechanism of Action
  • Enzyme Inhibition: Thiazolidin-4-ones have demonstrated inhibitory activity against various enzymes, including protein kinases [], which play crucial roles in cellular processes and are implicated in various diseases.
Applications
  • Antibacterial and Antifungal Agents: Given the established antimicrobial activity of various thiazolidin-4-one derivatives [, , , ], this compound holds potential as a candidate for developing novel antibacterial and antifungal agents, particularly against drug-resistant strains.
  • Anticancer Activity: The presence of structural features commonly found in bioactive thiazolidin-4-ones, such as the 3-chlorophenyl and 4-methyl-3-nitrobenzylidene substituents, warrants investigations into its potential anticancer activity [, ]. Exploring its effects on various cancer cell lines and identifying potential targets could lead to novel therapeutic strategies.
  • Anti-Inflammatory Activity: Thiazolidin-4-ones have shown promise as anti-inflammatory agents []. Investigating the potential of this specific derivative to modulate inflammatory pathways could contribute to developing new therapies for inflammatory diseases.
  • Materials Science: The incorporation of thiazolidin-4-ones into materials has been explored for various applications []. This compound's unique structural features, including the chlorine and nitro groups, could influence its electronic and optical properties, potentially leading to applications in areas like organic electronics or as components of sensors.

1. (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one []

  • Relevance: This compound shares the core 2-thioxo-1,3-thiazolidin-4-one structure with 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Both possess an arylidene substituent at the 5-position. The key difference lies in the substituent at the 3-position (allyl vs. 3-chlorophenyl) and the presence of a methyl group on the benzylidene ring in 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.

2. 3-Allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one []

  • Compound Description: This compound, also featuring a 2-thioxo-1,3-thiazolidin-4-one core, was synthesized and had its UV-vis spectrum compared to (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one to understand the impact of substituent changes on spectral properties. []
  • Relevance: Similar to the previous compound, it shares the core structure with 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one and possesses an arylidene substituent at the 5-position. The primary differences are the substituents at the 3-position (allyl vs. 3-chlorophenyl), the presence of a methoxy group instead of a nitro group on the benzylidene ring, and the absence of a methyl substituent on the benzylidene ring in this compound compared to 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.

3. 2-thioxo -3 N-(2-ethoxyphenyl) -5[4′-methyl -3′N-(2′-ethoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one (E2Th2) []

  • Compound Description: E2Th2 is a complex thiazolidin-4-one derivative synthesized and characterized using various techniques including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. Quantum chemical calculations were performed to explore its structural, spectroscopic, electronic, and non-linear optical properties.
  • Relevance: This compound, while structurally more complex, shares the core 2-thioxo-1,3-thiazolidin-4-one structure with 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Both compounds contain a substituted aromatic ring at the 3-position of the thiazolidin-4-one core, highlighting a common structural motif. The major difference lies in the nature of the substituent at the 5-position. E2Th2 has a more elaborate substituent compared to the simpler arylidene group in 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.

4. 3-(2-phenylethyl) -2-thioxo-1,3-thiazolidin-4-one [, , ]

  • Compound Description: This compound is a rhodanine derivative investigated for its potential in developing medical and veterinary drugs. Researchers created a clathrate complex of this compound with β-cyclodextrin to enhance its bioavailability and solubility. This complex, prepared in a 1:5 ratio using solid-phase synthesis, exhibited a crystalline form with an average particle size of 40.5 nm. This nano-sized form was studied for its effects on protein metabolism, growth, and development in Wistar rats. Results showed that administering this nano-form at doses of 10.0 and 20.0 mg/kg body weight activated the biosynthetic system and promoted increased protein deposition in the rats. Further toxicity studies classified it as relatively harmless, belonging to class VI according to Hodge and class 5 in accordance with GOST 32644-2014.
  • Relevance: This compound shares the core 2-thioxo-1,3-thiazolidin-4-one structure with 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The key difference lies in the substituent at the 3-position (phenethyl vs. 3-chlorophenyl) and the absence of a 5-arylidene substituent in 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. This highlights the structural diversity possible within this class of compounds.

5. 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one []

  • Compound Description: This simple thiazolidin-4-one derivative, with a 3-methylphenyl group at the 3-position, was structurally characterized by single-crystal X-ray diffraction. The study revealed that the molecule exists in a conformation stabilized by C—H⋯π and C=O⋯π interactions in its crystal lattice.
  • Relevance: This compound highlights the fundamental structural similarity with 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, both sharing the 2-thioxo-1,3-thiazolidin-4-one core. The difference lies in the substituents: a 3-methylphenyl group in this compound versus a 3-chlorophenyl and a 5-(4-methyl-3-nitrobenzylidene) group in 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.

6. (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-ones []

  • Compound Description: This refers to a library of twenty-two compounds based on the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one scaffold. These were synthesized using microwave irradiation, ensuring stereo-controlled Z-geometry. These compounds were designed and tested for their activity against four protein kinases: DYR1A, CK1, CDK5/p25, and GSK3α/β.
  • Relevance: This group of compounds shares the core 2-thioxo-1,3-thiazolidin-4-one structure and the 5-arylidene substituent with 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The variation lies in the substituent at the 3-position and the specific substitutions on the arylidene ring, emphasizing the importance of these modifications for biological activity.

7. (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) []

  • Compound Description: This specific compound, part of the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one library, showed promising nanomolar inhibitory activity against DYRK1A with an IC50 of 0.028 μM.
  • Relevance: This compound is structurally very similar to 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, differing only in the substituents on the aromatic ring at the 5-position and the absence of a substituent at the 3-position. This close structural relationship highlights the potential of modifications within this scaffold for developing potent DYRK1A inhibitors.

8. (5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol monosolvate []

  • Compound Description: This thiazolidin-4-one derivative, characterized by single-crystal X-ray diffraction, was found to exhibit intermolecular hydrogen bonding and π-π interactions in its crystal structure. The presence of methanol as a solvate also contributes to its crystal packing.
  • Relevance: This compound highlights the impact of even subtle substituent changes on the structure and potential activity of compounds related to 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. It shares the core structure and the presence of an arylidene group at the 5-position, but the specific substituents on the arylidene ring differ (4-hydroxy-3-methoxybenzylidene vs. 4-methyl-3-nitrobenzylidene) and it lacks a substituent at the 3-position compared to 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.

9. E,Z-5-Arylmethylidene-2-thioxo-1,3-thiazolidin-4-ones []

  • Compound Description: These compounds, encompassing both E and Z isomers, were synthesized from 2-thioxo-1,3-thiazolidin-4-one and salicylaldehyde or its derivatives. The study focused on understanding their reactivity with amines and the formation of various products including benzopyran-2-ones and thiazolin-4-one derivatives.
  • Relevance: This group of compounds represents a simplified version of 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, sharing the core structure and the 5-arylmethylidene motif. The variation lies in the absence of a substituent at the 3-position and the specific substitutions on the arylidene ring. This comparison underscores the importance of the 3-position substituent and the specific nature of the aryl group for dictating the chemical reactivity and potential biological activity of these compounds.

10. (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one []

  • Compound Description: This specific thiazolidin-4-one derivative, characterized by single-crystal X-ray diffraction, displays intramolecular C—H⋯S interactions, contributing to its conformational stability. The crystal packing is further stabilized by O—H⋯O hydrogen bonds, C—H⋯O interactions, and weak C—H⋯π interactions.
  • Relevance: This compound, although structurally similar to 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, highlights the influence of substituent changes on the crystal packing and potential solid-state properties. Both compounds share the core 2-thioxo-1,3-thiazolidin-4-one structure and have an arylidene group at the 5-position, but differ in the specific arylidene substituent and the presence of a phenyl group at the 3-position in this compound compared to 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.

11. (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one []

  • Compound Description: This thiazolidin-4-one derivative, structurally similar to the previous compound but with a 2-methylbenzylidene group, was studied for its crystal packing. The study revealed that C—H⋯π interactions and possible weak aromatic π–π stacking contribute to its crystal stability.
  • Relevance: This compound further exemplifies the impact of seemingly minor changes, like the addition of a methyl group to the arylidene substituent, on the crystal packing and potential solid-state properties of thiazolidin-4-one derivatives like 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. This emphasizes the sensitivity of crystal packing to even small structural modifications within this class of compounds. It shares the core 2-thioxo-1,3-thiazolidin-4-one structure and possesses an arylidene substituent at the 5-position, but with a different substitution pattern compared to 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.

12. 3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one []

  • Compound Description: This compound, with a cyclohexyl group at the 3-position, exemplifies a simple derivative of the 2-thioxo-1,3-thiazolidin-4-one core. Structural analysis revealed that the molecule exists in a conformation stabilized by intramolecular C—H⋯O and C—H⋯S interactions. Its crystal packing is consolidated by weak π–π interactions between the heterocyclic rings.
  • Relevance: This compound provides a point of comparison for the diverse structural variations possible within the 2-thioxo-1,3-thiazolidin-4-one class of compounds, including 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. It demonstrates that while the core structure remains constant, alterations in the substituents, like the cyclohexyl group here compared to the aryl groups in 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, can lead to significant differences in conformation and intermolecular interactions.

13. 5-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazoli-din-4-one analogs []

  • Compound Description: This set of analogs represents a series of compounds synthesized by condensing 3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one with various aromatic aldehydes. These analogs were synthesized with the aim of developing new antimicrobial agents. The compounds were characterized, and their antibacterial activity against various Gram-positive and Gram-negative bacterial strains was evaluated.
  • Relevance: These analogs highlight the exploration of structural diversity within the 2-thioxo-1,3-thiazolidin-4-one scaffold, similar to 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, for discovering new antimicrobial agents. They share the core structure and the 5-arylidene group, but the substituent at the 3-position is distinct and incorporates a coumarin moiety, a common pharmacophore. This comparison emphasizes how variations in substituents, especially at the 3-position, can lead to different biological activities.

14. 3,3’-(benzene-1,3-diyldi-1,3,4-thiadiazole-5,2-diyl)bis[(5-methyl-2-(5-substitutedpyridine-2-yl)-1,3-thiazolidin-4-one)] []

  • Compound Description: This compound represents a complex thiazolidin-4-one derivative incorporating thiadiazole and pyridine rings. These derivatives were synthesized via cyclocondensation reactions and were designed to explore their potential antimicrobial activity.
  • Relevance: While structurally more complex, this compound shares the 2-thioxo-1,3-thiazolidin-4-one core with 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The incorporation of multiple heterocyclic rings, including thiadiazole and pyridine moieties, highlights a strategy for expanding structural diversity and exploring a wider range of biological activities, including antimicrobial properties, within this class of compounds.

15. 2-[(2- substituted-phenyl-5-methyl-1, 3-thiazolidin-4-one)-5-(2'-methylamino-4-phenyl-1', 3'- thiazolyl]-1, 3, 4-thiadiazoles []

  • Compound Description: This set of compounds represents another example of incorporating multiple heterocyclic rings into the thiazolidin-4-one scaffold. These derivatives, synthesized from 2-amino-4-phenyl-1,3-thiazole, were evaluated for their antimicrobial activity against various bacterial and fungal strains.
  • Relevance: These compounds demonstrate a continued exploration of structural modifications around the 2-thioxo-1,3-thiazolidin-4-one core, similar to 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, for enhanced antimicrobial properties. The presence of thiazole and thiadiazole rings, in addition to the core structure, illustrates a strategy for achieving broader spectrum activity against both bacteria and fungi.

16. (Z)-5-[(5-Methyl-1H-imidazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one monohydrate []

  • Compound Description: This compound, with an imidazole ring incorporated into the 5-position substituent, was characterized by single-crystal X-ray diffraction. The study revealed a three-dimensional framework structure stabilized by N—H⋯O, O—H⋯N, and O—H···(N,S) hydrogen bonds.
  • Relevance: While structurally distinct from 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, this compound shares the 2-thioxo-1,3-thiazolidin-4-one core and demonstrates the feasibility of incorporating other heterocycles into the scaffold. This highlights the versatility of this core structure in accommodating diverse substituents and the potential for creating compounds with a wider range of physicochemical and biological properties.

17. (±)-3-[(benzo[d][1,3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one []

  • Compound Description: This compound represents a derivative with a benzodioxole ring incorporated into the 3-position substituent. The compound's crystal structure, determined by X-ray diffraction, revealed intermolecular C—H⋯O interactions linking molecules into chains.
  • Relevance: Though structurally distinct from 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, this compound underscores the versatility of the 2-thioxo-1,3-thiazolidin-4-one core for accommodating various substituents. The presence of the benzodioxole ring, a common pharmacophore, suggests the potential for exploring diverse biological activities within this class of compounds.

18. 2‐aryl 3‐[1,2,4]triazol‐5‐yl 4‐thiazolidinones []

  • Compound Description: This class of compounds, characterized by the presence of a triazole ring at the 3-position, was synthesized via a domino reaction involving 5-amino-1H-[1,2,4]triazoles, aromatic aldehydes, and α-mercaptoacids. These compounds were investigated for their antibacterial and antifungal activities, with several showing promising results against Mycobacterium tuberculosis and Candida albicans.
  • Relevance: These compounds demonstrate a strategic approach to modifying the 2-thioxo-1,3-thiazolidin-4-one core, similar to 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, for enhancing its antimicrobial properties. The incorporation of the triazole ring, a known pharmacophore with diverse biological activities, highlights a successful approach for developing new antifungal and antitubercular agents.

19. (5S)-5-Methyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one []

  • Compound Description: This compound, a simple derivative with a phenyl group at the 3-position and a methyl group at the 5-position, was studied for its crystal structure. The analysis showed that C—H⋯π interactions link molecules into helical chains in its crystal lattice.
  • Relevance: This compound reinforces the structural diversity within the 2-thioxo-1,3-thiazolidin-4-one family, including 3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The presence of the phenyl and methyl substituents highlights the potential for fine-tuning the physicochemical properties and exploring diverse applications within this class of compounds.

Properties

Product Name

3-(3-chlorophenyl)-5-(4-methyl-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(4-methyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C17H11ClN2O3S2

Molecular Weight

390.9 g/mol

InChI

InChI=1S/C17H11ClN2O3S2/c1-10-5-6-11(7-14(10)20(22)23)8-15-16(21)19(17(24)25-15)13-4-2-3-12(18)9-13/h2-9H,1H3/b15-8+

InChI Key

RJMGQXYYDCHYLE-OVCLIPMQSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.